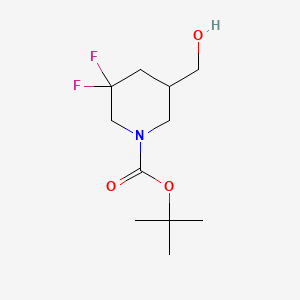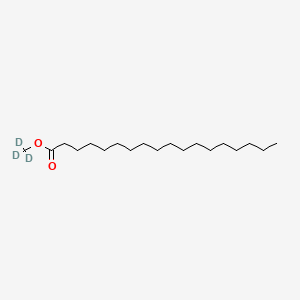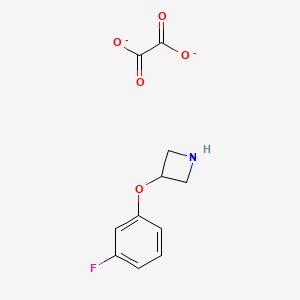
10,12-Pentacosadiynoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,12-Pentacosadiynoic Acid Ethyl Ester is an organic compound that belongs to the class of diacetylenic acids. It is a derivative of 10,12-Pentacosadiynoic Acid, where the carboxylic acid group is esterified with ethanol. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Pentacosadiynoic Acid Ethyl Ester typically involves the esterification of 10,12-Pentacosadiynoic Acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
10,12-Pentacosadiynoic Acid+EthanolAcid Catalyst10,12-Pentacosadiynoic Acid Ethyl Ester+Water
The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The esterification reaction is typically conducted at elevated temperatures and pressures to increase the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
10,12-Pentacosadiynoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacetylenic ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diacetylenic ketones or carboxylic acids.
Reduction: Diacetylenic alcohols.
Substitution: Various substituted diacetylenic esters.
Wissenschaftliche Forschungsanwendungen
10,12-Pentacosadiynoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of lipid membranes and their properties.
Industry: The compound is used in the production of thermochromic materials, which change color in response to temperature changes.
Wirkmechanismus
The mechanism of action of 10,12-Pentacosadiynoic Acid Ethyl Ester is primarily based on its ability to undergo polymerization. When exposed to ultraviolet light, the compound can form polydiacetylene chains, which have unique optical and electronic properties. These properties make it useful in the development of sensors and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,12-Pentacosadiynoic Acid: The parent compound, which has a carboxylic acid group instead of an ester group.
10,12-Tricosadiynoic Acid: A similar diacetylenic acid with a shorter carbon chain.
5,7-Hexadecadiynoic Acid: Another diacetylenic acid with a different carbon chain length.
Uniqueness
10,12-Pentacosadiynoic Acid Ethyl Ester is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent acid. The ester group makes the compound more hydrophobic and can influence its solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
1609328-15-5 |
|---|---|
Molekularformel |
C27H46O2 |
Molekulargewicht |
402.663 |
IUPAC-Name |
ethyl pentacosa-10,12-diynoate |
InChI |
InChI=1S/C27H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-4-2/h3-14,19-26H2,1-2H3 |
InChI-Schlüssel |
RSISYIOWXSUHNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC |
Synonyme |
Ethyl Pentacosa-10,12-diynoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)



![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B592242.png)






